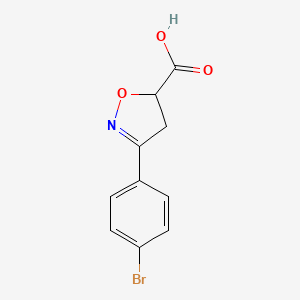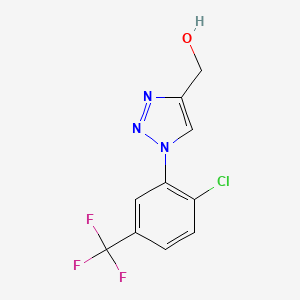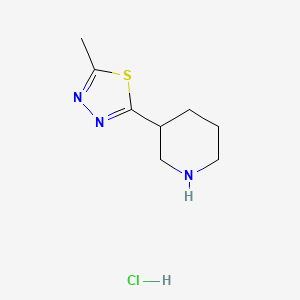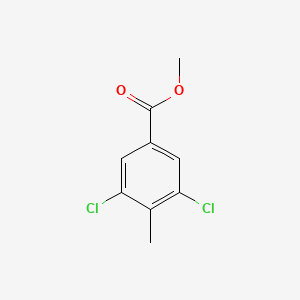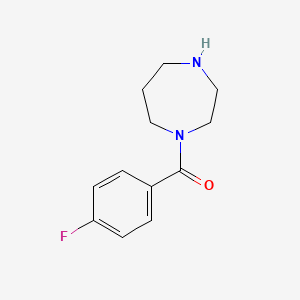
1-(4-Fluorobenzoyl)-1,4-diazepane
Descripción general
Descripción
“1-(4-Fluorobenzoyl)-1,4-diazepane” is likely a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a 4-fluorobenzoyl group, which is a benzene ring with a fluorine atom at the 4th position and a carbonyl group .
Synthesis Analysis
While the specific synthesis for “1-(4-Fluorobenzoyl)-1,4-diazepane” is not available, similar compounds are often synthesized through Friedel-Crafts acylation . This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Multicomponent Synthesis Approaches : The synthesis of diazepane systems has been achieved through a Ugi multicomponent reaction followed by intramolecular nucleophilic substitution, yielding high yields of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones (Banfi et al., 2007).
- Structural Characterization : Synthesis and structural analysis of 1,4-diazepanes have been reported, revealing their twisted chair conformation and offering insights into their chemical behavior (Ramirez-Montes et al., 2012).
- Solid-Phase Synthesis : Solid-phase synthesis methods have been developed for 1,4-diazepin-5-ones, allowing for the preparation of derivatives with diverse substitutions (Lemrová & Soural, 2012).
Chemical Reactivity and Applications
- Olefin Epoxidation : Research on manganese(III) complexes with diazepane-based ligands has shown their effectiveness in olefin epoxidation, highlighting the influence of Lewis basicity of ligands on reactivity (Sankaralingam & Palaniandavar, 2014).
- Molybdenum Oxotransferase Model Complexes : Diazepane-based molybdenum(VI) dioxo complexes serve as functional models for molybdenum oxotransferase enzymes, contributing to the understanding of oxotransferase reactivity (Mayilmurugan et al., 2011).
- N-Heterocyclic Carbene Catalysis : The use of diazepines in N-heterocyclic carbene-catalyzed reactions has been explored, demonstrating their role in forming diverse 1,2-diazepine and pyrazole derivatives (Guo et al., 2014).
Structural Studies
- X-ray Crystal Structure Analysis : Structural studies of various diazepine derivatives have been conducted, providing detailed insights into their molecular conformations and interactions (Alonso et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
1,4-diazepan-1-yl-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-2-10(3-5-11)12(16)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGMEMWFVHNYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzoyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



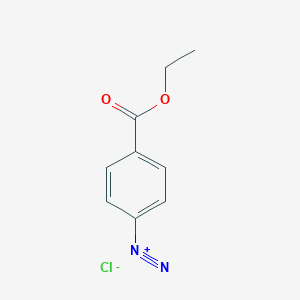



![Ethyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B3114640.png)


